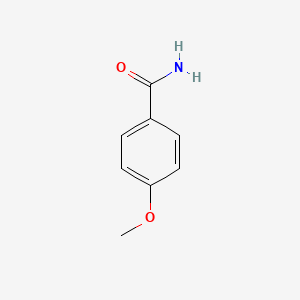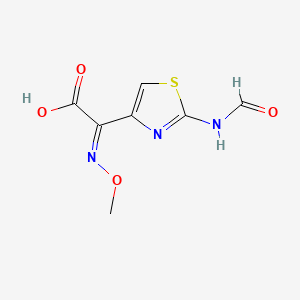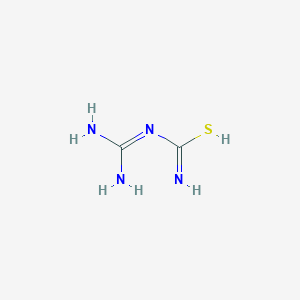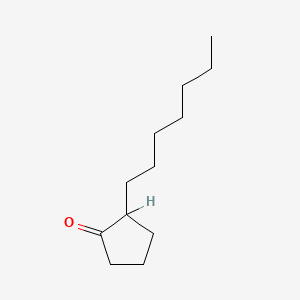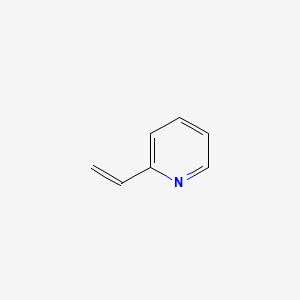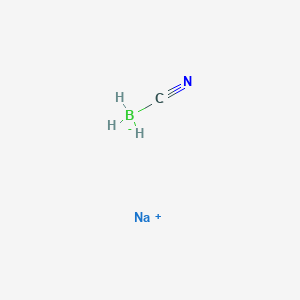![molecular formula C10H11N3O2 B7767521 2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B7767521.png)
2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” is a chemical entity listed in the PubChem database It is known for its unique structural properties and diverse applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and advanced technologies. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. Industrial production methods may also include the use of catalysts and automated systems to enhance the overall production process.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction requirements.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions result in substituted compounds with different functional groups.
Applications De Recherche Scientifique
Compound “2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties and potential use in drug development.
Industry: It is employed in industrial processes for the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of compound “2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compound “2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. The comparison can be based on various parameters such as chemical reactivity, biological activity, and industrial applications. Some similar compounds include:
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
These compounds share certain similarities with “this compound” but also exhibit distinct properties that make each unique in its own right.
Propriétés
IUPAC Name |
2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOIIPRZGMRAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C2=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=NC=C(C2=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate](/img/structure/B7767461.png)
![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B7767468.png)
![(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal](/img/structure/B7767475.png)
